4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone
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Overview
Description
4’-[8-(1,4-Dioxa-8-azaspiro[45]decyl)methyl]-2-trifluoromethylbenzophenone is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone typically involves multiple steps. One common approach includes the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the trifluoromethylbenzophenone moiety via a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzophenone moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 2-Oxa-6-azaspiro[3.3]heptane
- 1,7-Dioxaspiro[5.5]undecane
Uniqueness
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone stands out due to its trifluoromethylbenzophenone moiety, which imparts unique chemical and physical properties, such as increased stability and lipophilicity, compared to other spirocyclic compounds.
Properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO3/c23-22(24,25)19-4-2-1-3-18(19)20(27)17-7-5-16(6-8-17)15-26-11-9-21(10-12-26)28-13-14-29-21/h1-8H,9-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMHLFTWQZINBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642871 |
Source
|
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-10-6 |
Source
|
Record name | Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898758-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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